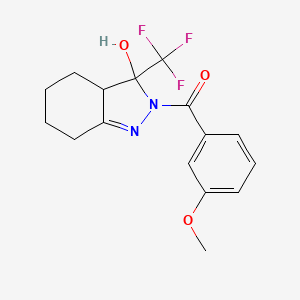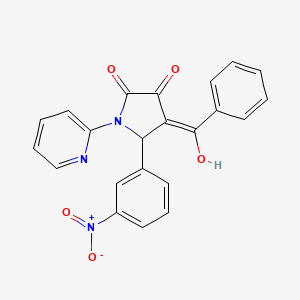![molecular formula C15H22N2O4S B5353528 methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate](/img/structure/B5353528.png)
methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate, also known as MDSP, is a chemical compound that belongs to the class of sulfonylhydrazones. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, neurodegeneration, and inflammation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for preventing the growth and spread of cancer. Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells. Additionally, this compound has been found to reduce oxidative stress and inflammation in neurons, improve cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to possess neuroprotective and anti-inflammatory properties, which could potentially be used to treat a range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate. One potential direction is to investigate the use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Furthermore, research could be conducted to investigate the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties make it a promising candidate for cancer treatment, neuroprotection, and anti-inflammatory therapy. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
Methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonylhydrazide with 3,3-dimethyl-4-pentenoic acid. The resulting product is then treated with methyl iodide to yield this compound. The purity of the compound can be further improved using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethyl-4-{[(4-methylphenyl)sulfonyl]hydrazono}pentanoate has been studied for its potential use in various scientific research applications such as cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to possess neuroprotective properties, which could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
methyl (4E)-3,3-dimethyl-4-[(4-methylphenyl)sulfonylhydrazinylidene]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-6-8-13(9-7-11)22(19,20)17-16-12(2)15(3,4)10-14(18)21-5/h6-9,17H,10H2,1-5H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLBIGUAFAYPH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(C)(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C(C)(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
![3-ethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353457.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5353475.png)
![3-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-2-pyrazinecarbonitrile dihydrochloride](/img/structure/B5353479.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5353482.png)
![2-methyl-5-{2-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]morpholin-4-yl}pyridazin-3(2H)-one](/img/structure/B5353489.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5353517.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)

